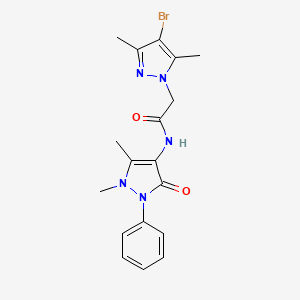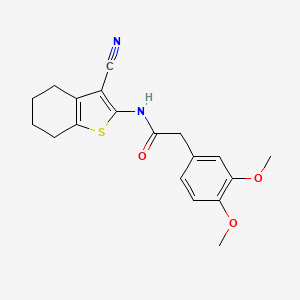![molecular formula C16H14ClN5OS B3556416 N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3556416.png)
N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CMT-3, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits. CMT-3 belongs to the class of thioacetamide compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in programmed cell death. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are crucial for angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Furthermore, this compound has been shown to inhibit the formation of new blood vessels, which is important for tumor growth. In vivo studies have demonstrated that this compound inhibits tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and good purity. This compound has been extensively studied for its potential therapeutic benefits, and its mechanism of action has been partially elucidated. However, there are also limitations to using this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Furthermore, the optimal dosage and administration route of this compound for therapeutic purposes have not been fully established.
Future Directions
For the study of N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide include investigating its use in combination with other anti-cancer agents and exploring its use in other inflammatory diseases.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been extensively studied for its potential therapeutic benefits. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial for tumor growth.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c1-11-7-8-12(9-14(11)17)18-15(23)10-24-16-19-20-21-22(16)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUYUTUPJLDGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556336.png)


![4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3556347.png)

![4-methyl-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3556360.png)
![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B3556365.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3556373.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3556379.png)
![ethyl 5-acetyl-2-[(2-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3556395.png)

![methyl 4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B3556423.png)
![8,9-diphenyl-2-(4-pyridinyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3556425.png)